Desethylene Aripiprazole

Description

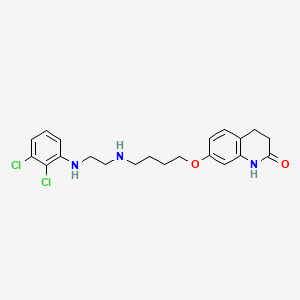

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRMMVXVCMXLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717926 | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216394-63-6 | |

| Record name | Desethylene aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLENE ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desethylene Aripiprazole: A Technical Overview of a Key Synthesis Impurity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Desethylene Aripiprazole, a known process-related impurity encountered during the synthesis of the atypical antipsychotic drug, Aripiprazole. This document outlines its chemical structure, and available physicochemical properties, and situates it within the manufacturing context of the parent active pharmaceutical ingredient (API). While extensive pharmacological data is available for Aripiprazole, this guide notes the current lack of publicly accessible, detailed pharmacological studies and specific synthesis protocols for this compound itself, a common characteristic for process-related impurities.

Chemical Structure and Identification

This compound is a molecule structurally related to Aripiprazole. Its core chemical identity is defined by the following standard identifiers:

-

IUPAC Name: 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one

-

CAS Number: 1216394-63-6

-

Molecular Formula: C₂₁H₂₅Cl₂N₃O₂

-

SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl

-

InChI Key: JYRMMVXVCMXLIK-UHFFFAOYSA-N

The structure features a 3,4-dihydro-1H-quinolin-2-one moiety linked via a butoxy chain to an ethylamino group, which is in turn substituted with a 2,3-dichloroaniline group.

Data Summary

The following tables summarize the available physicochemical properties of this compound and the well-documented receptor binding affinities of the parent compound, Aripiprazole, for contextual reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 422.3 g/mol | PubChem |

| Molecular Formula | C₂₁H₂₅Cl₂N₃O₂ | PubChem |

| CAS Number | 1216394-63-6 | LGC Standards |

| InChI Key | JYRMMVXVCMXLIK-UHFFFAOYSA-N | PubChem |

Table 2: Receptor Binding Affinities (Ki, nM) of Aripiprazole

| Receptor | Ki (nM) | Receptor | Ki (nM) |

| Dopamine D₂ | 0.34 | Serotonin 5-HT₂ₐ | 3.4 |

| Dopamine D₃ | 0.8 | Serotonin 5-HT₂ₑ | 0.36 |

| Serotonin 5-HT₁ₐ | 1.7 | Adrenergic α₁ₐ | 25.7 |

| Serotonin 5-HT₇ | 15 | Histamine H₁ | 25.1 |

This data pertains to the parent drug, Aripiprazole, and is provided for context regarding the pharmacological environment from which this compound arises.[][2][3][4][5]

Formation in Aripiprazole Synthesis

This compound is recognized as a process-related impurity that can form during the synthesis of Aripiprazole. The most common synthetic route to Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one intermediate.[6] Impurities can arise from side reactions, unreacted starting materials, or intermediates. While a specific protocol for the targeted synthesis of this compound is not publicly documented, the following section details a representative experimental protocol for the synthesis of Aripiprazole, the process in which this impurity is generated.

Experimental Protocol: Synthesis of Aripiprazole

This protocol is a representative example of Aripiprazole synthesis, which serves as the context for the formation of impurities such as this compound.

Objective: To synthesize 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinone (Aripiprazole).

Materials:

-

7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

-

1-(2,3-dichlorophenyl)piperazine hydrochloride

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Ethanol

Procedure:

-

A suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) is prepared in technical ethanol (300 mL).

-

Powdered anhydrous sodium carbonate (0.2 M) is added to the suspension.

-

The reaction mixture is heated to reflux and maintained for approximately 12 hours.

-

Following the reflux period, the resulting solid inorganic salts are removed by filtration.

-

The filtrate is then concentrated and allowed to cool to room temperature (e.g., for 12 hours) to facilitate the crystallization of the crude product.

-

The crystalline Aripiprazole is collected by filtration and dried.

Purification: The crude product may be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity (e.g., >99%).

Impurity Control: The formation of this compound and other related substances is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Process parameters are optimized to minimize the formation of such impurities to meet stringent pharmaceutical quality standards.

Visualized Synthesis Pathway

The following diagram illustrates a common synthetic pathway for Aripiprazole, providing a logical workflow to understand its formation and the potential for impurity generation.

This diagram outlines the key steps in a common synthesis route for Aripiprazole. This compound is noted as a potential impurity that may arise from side reactions during the process.

References

- 2. psychscenehub.com [psychscenehub.com]

- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthesis of Desethylene Aripiprazole: A Technical Guide for Pharmaceutical Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Desethylene Aripiprazole, a potential impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole. Understanding the formation pathways and synthetic routes of such impurities is critical for the development of robust analytical methods, for ensuring drug purity and patient safety, and for meeting stringent regulatory requirements.

Introduction

Aripiprazole, marketed under trade names such as Abilify, is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the manufacturing process can lead to the formation of related substances and impurities. This compound, chemically known as 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone, has been identified as a potential process-related impurity.[1][2] Its structure suggests a variation in the piperazine moiety of the Aripiprazole molecule. This guide outlines a plausible synthetic pathway for this compound, provides detailed hypothetical experimental protocols, and presents analytical data in a structured format to aid in its identification and control.

Proposed Synthetic Pathway

The synthesis of this compound can be logically postulated to occur through the reaction of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I) and N-(2,3-dichlorophenyl)ethane-1,2-diamine (II) . Intermediate (I) is a common precursor in the synthesis of Aripiprazole itself.[3][4][5] The formation of this compound could occur if the diamine (II) is present as a starting material or is formed in situ as a byproduct during the synthesis of the piperazine moiety used for Aripiprazole.

The proposed reaction is a nucleophilic substitution where the primary amine of the diamine (II) displaces the bromide from the butoxy chain of intermediate (I).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the necessary intermediates and the final product, this compound. These protocols are based on established organic chemistry principles and analogous reactions found in the literature for Aripiprazole synthesis.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I)

This procedure is adapted from known literature methods for the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3][5]

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-Dibromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,4-dibromobutane (5.0 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Synthesis of N-(2,3-dichlorophenyl)ethane-1,2-diamine (II)

The synthesis of this diamine can be achieved through several potential routes. One plausible method involves the reaction of 2,3-dichloroaniline with a protected aminoethyl halide followed by deprotection. For the purpose of this guide, we will consider it a commercially available or custom-synthesized starting material.[2]

Synthesis of this compound

Materials:

-

7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I)

-

N-(2,3-dichlorophenyl)ethane-1,2-diamine (II)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Deionized water

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (I) (1.0 eq) and N-(2,3-dichlorophenyl)ethane-1,2-diamine (II) (1.2 eq) in acetonitrile.

-

Add potassium carbonate (2.5 eq) as a base.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Analytical Characterization

The identification and quantification of this compound as a pharmaceutical impurity require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred technique.

Hypothetical HPLC Method

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Expected Analytical Data

The following table summarizes hypothetical analytical data for synthesized this compound.

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | > 98.0% |

| Mass Spectrometry (m/z) | [M+H]⁺ = 422.14 (Calculated for C₂₁H₂₅Cl₂N₃O₂) |

| ¹H NMR | Consistent with the proposed structure |

| Melting Point | 135-140 °C |

Logical Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, synthesis, and control of a pharmaceutical impurity like this compound.

Caption: Workflow for pharmaceutical impurity management.

Conclusion

The synthesis of this compound as a potential impurity in Aripiprazole manufacturing is a critical area of study for pharmaceutical scientists. The proposed synthetic route via nucleophilic substitution of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with N-(2,3-dichlorophenyl)ethane-1,2-diamine provides a logical pathway for its formation. The detailed hypothetical protocols and analytical data presented in this guide serve as a valuable resource for researchers involved in the synthesis, identification, and control of this and other related impurities. A thorough understanding of impurity formation is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 5. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone CAS#: 129722-34-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Identification and Characterization of Desethylene Aripiprazole

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethylene Aripiprazole, a known impurity and related compound of the atypical antipsychotic drug Aripiprazole. The document details its chemical identity, physicochemical properties, and the analytical methodologies crucial for its identification and characterization. Standard experimental protocols for chromatographic and spectroscopic analysis, as well as forced degradation studies, are presented to support impurity profiling, method development, and quality control in pharmaceutical settings. This guide is intended to serve as a key resource for professionals engaged in the research and development of Aripiprazole.

Introduction

Aripiprazole is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2][3] Its unique pharmacological profile is characterized by partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[4][5][6] The manufacturing and stability of an Active Pharmaceutical Ingredient (API) like Aripiprazole are critical for ensuring its safety and efficacy. Regulatory bodies worldwide mandate the identification, characterization, and control of any impurities present in the final drug product.[7]

This compound is recognized as a significant related compound or impurity of Aripiprazole.[7][8] As such, its thorough characterization is essential for quality control, stability testing, and regulatory submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).[7][8][9] This guide consolidates the available technical data on this compound and outlines the standard procedures for its analysis.

Identification and Physicochemical Properties

The unique identity of this compound is established through a combination of nomenclature and specific identifiers. Its physical and chemical properties are summarized below, providing a foundational dataset for analytical method development.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 1216394-63-6 | [8][9][10][11] |

| IUPAC Name | 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | [8][10][12] |

| Molecular Formula | C21H25Cl2N3O2 | [10][11][12] |

| SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | [10][12] |

| InChIKey | JYRMMVXVCMXLIK-UHFFFAOYSA-N | [10] |

Physicochemical Data

Key physicochemical properties of this compound are presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 422.35 g/mol | [11][12] |

| Monoisotopic Mass | 421.1323824 Da | [10] |

| XLogP3 | 4.3 | [10] |

| Topological Polar Surface Area | 62.4 Ų | [10] |

Analytical Characterization

The characterization of this compound relies on a suite of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Chromatographic Methods

Reverse-phase HPLC (RP-HPLC) is the predominant method for the separation and quantification of Aripiprazole and its impurities, including this compound.[13][14][15] Stability-indicating methods are specifically designed to separate the API from any degradation products that may form under stress conditions.[13][16][17]

Table 3.1: Summary of Reported RP-HPLC Method Conditions for Aripiprazole Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |

| Column | Inertsil Phenyl | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | [13][15][18] |

| Mobile Phase | 0.2% Trifluoroacetic acid and Acetonitrile (55:45, v/v) | Methanol : Water : Orthophosphoric acid | Acetonitrile and 20 mM Sodium Acetate buffer (pH 4.5 with 0.4% triethylamine) (55:45 v/v) | [13][15][18] |

| Flow Rate | Not specified | 1.5 mL/min | 1.0 mL/min | [15][18] |

| Detection | UV | DAD; 254 nm (Aripiprazole), 224 nm (Impurities) | UV at 254 nm | [13][15][18] |

| Column Temp. | Not specified | 40°C | Ambient | [15][18] |

Mass Spectrometry (MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the identification and quantification of Aripiprazole and its related substances at low concentrations in various matrices, including plasma.[19][20] Electrospray ionization (ESI) in positive mode is typically used, monitoring specific precursor-to-product ion transitions for enhanced selectivity.

Table 3.2: Example LC-MS/MS Parameters for Aripiprazole Analysis

| Parameter | Value | Reference(s) |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [19][20] |

| Aripiprazole Transition | m/z 448.2 → m/z 285.2 | [20][21] |

| Dehydroaripiprazole Transition | m/z 446.0 → m/z 285.0 | [21] |

| Quantification Range (Plasma) | Aripiprazole: 0.1 to 600 ng/mL | [19] |

| Internal Standard | Papaverine or Haloperidol-d4 | [19][20] |

While specific transitions for this compound are not detailed in the initial search results, its protonated molecule [M+H]+ would be expected at approximately m/z 422.1. Fragmentation would likely involve the cleavage of the butoxy and ethylamino linkages, which could be predicted and then confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules. For a reference standard like this compound, full characterization using ¹H NMR, ¹³C NMR, and other 2D NMR experiments (like COSY and HSQC) is required to unambiguously confirm its chemical structure.[22] While specific spectral data for this compound is not provided in the search results, the general approach involves dissolving the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring spectra on a high-field NMR spectrometer.[22][23]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products like this compound and for developing stability-indicating analytical methods.[13][16][18] The protocol involves subjecting the Aripiprazole drug substance to various stress conditions as per ICH guidelines.

Methodology:

-

Sample Preparation: Prepare stock solutions of Aripiprazole in a suitable solvent.

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1 M HCl) at ambient or elevated temperature.[18]

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 1 M NaOH) at ambient temperature.[18] Significant degradation of Aripiprazole has been observed under basic stress.[17]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[18] Aripiprazole is known to degrade under oxidative conditions to form N-oxide products.[16][17]

-

Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C).[18]

-

Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[18]

-

Analysis: Following exposure for a defined period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method alongside an unstressed control sample.

-

Peak Identification: Use LC-MS/MS to obtain mass data for any new peaks observed in the stressed samples to aid in structural identification.

Protocol: Impurity Identification by HPLC and LC-MS

This protocol outlines a general workflow for separating and identifying an unknown impurity in an Aripiprazole bulk sample.

Methodology:

-

HPLC Method Development: Develop an RP-HPLC method capable of separating the main Aripiprazole peak from all related substances. Use a C18 or Phenyl column with a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile or methanol).[13][15][18]

-

Initial Analysis: Inject the Aripiprazole sample and identify the retention times (RT) of the main peak and all impurity peaks.

-

LC-MS Analysis: Perform LC-MS analysis on the sample using the developed HPLC method. Obtain the mass-to-charge ratio (m/z) for the impurity peak to determine its molecular weight. Perform fragmentation (MS/MS) to gain structural insights.

-

Isolation (If Necessary): If a reference standard is not available, use preparative HPLC to isolate a sufficient quantity of the impurity for full structural elucidation.

-

Structural Elucidation: Subject the isolated impurity to NMR analysis (¹H, ¹³C, etc.) to confirm the final structure.[22]

Metabolic and Pharmacological Context

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[4][5][24] The main biotransformation pathways are N-dealkylation, hydroxylation, and dehydrogenation.[5][24] The major active metabolite is Dehydro-aripiprazole, which has a pharmacological profile similar to the parent drug.[4][5][24]

While this compound is primarily classified as a process-related impurity or a potential degradation product, understanding the metabolic fate of the parent drug provides a complete picture for the drug development professional. The presence of any impurity must be evaluated for its potential pharmacological activity and toxicity.

Conclusion

This compound is a critical reference point in the quality control and regulatory compliance of Aripiprazole manufacturing. Its proper identification and characterization are non-negotiable aspects of drug development. This guide has provided the core chemical and physical data for this compound, along with standardized workflows and protocols for its analysis using modern chromatographic and spectroscopic techniques. By employing these robust analytical strategies, researchers and quality control scientists can ensure the purity, safety, and stability of the final Aripiprazole drug product.

References

- 1. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 2. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aripiprazole - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. veeprho.com [veeprho.com]

- 9. Aripiprazole Desethylene Impurity | 1216394-63-6 | SynZeal [synzeal.com]

- 10. This compound | C21H25Cl2N3O2 | CID 56605109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 17. researchgate.net [researchgate.net]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitation of aripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. tsijournals.com [tsijournals.com]

- 23. rsc.org [rsc.org]

- 24. ClinPGx [clinpgx.org]

Desethylene Aripiprazole CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethylene Aripiprazole, a known impurity of the atypical antipsychotic drug Aripiprazole. This document details its chemical identity, including its CAS number and molecular formula. While extensive research on the pharmacological activity and specific signaling pathways of this compound is not publicly available, this guide summarizes the known information and provides a framework for its study based on the well-characterized parent compound, Aripiprazole. Detailed analytical methodologies for the detection and quantification of Aripiprazole impurities, including this compound, are presented. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Aripiprazole.

Introduction

Aripiprazole is a widely prescribed atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound has been identified as a process-related impurity of Aripiprazole. Understanding the chemical properties, potential formation pathways, and analytical control strategies for this impurity is essential for regulatory compliance and product quality.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1216394-63-6 | [1][2][3] |

| Molecular Formula | C21H25Cl2N3O2 | [2][3] |

| Molecular Weight | 422.35 g/mol | [2] |

| IUPAC Name | 7-[4-[2-(2,3-Dichlorophenyl)aminoethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone | [1] |

| Synonyms | Aripiprazole BP Impurity 2 | [1] |

Synthesis and Formation

This compound is recognized as an impurity in the synthesis of Aripiprazole. While specific, detailed synthetic protocols for its preparation as a reference standard are proprietary to commercial suppliers, its formation can be inferred from the known synthesis of Aripiprazole. The most common synthetic route to Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone. The formation of impurities can occur through side reactions or the presence of impurities in starting materials.

Hypothesized Formation Pathway:

The structure of this compound suggests a potential side reaction where the piperazine ring of Aripiprazole is replaced by an ethylenediamine moiety. This could potentially arise from impurities in the starting materials or a degradation pathway.

Pharmacology and Mechanism of Action (Inferred from Aripiprazole)

There is a lack of publicly available data on the specific pharmacological activity and mechanism of action of this compound. However, as a structural analog of Aripiprazole, its potential interaction with dopamine and serotonin receptors can be inferred. The pharmacological profile of the parent drug, Aripiprazole, is well-documented.

Aripiprazole Pharmacological Profile:

| Receptor | Activity |

| Dopamine D2 | Partial Agonist |

| Serotonin 5-HT1A | Partial Agonist |

| Serotonin 5-HT2A | Antagonist |

| Adrenergic alpha1 | Antagonist |

The clinical effects of Aripiprazole are believed to be mediated through this combination of activities, which helps to stabilize dopamine and serotonin neurotransmission in the brain. It is plausible that this compound may exhibit some affinity for these receptors, but its potency and functional activity would require experimental determination.

Signaling Pathways of Aripiprazole

The following diagram illustrates the established signaling pathways modulated by Aripiprazole. Due to the absence of specific data, this serves as a foundational model for potential investigations into the biological effects of this compound.

Aripiprazole's mechanism of action at key receptors.

Analytical Methodologies

The control of this compound as an impurity in Aripiprazole drug substance and product is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Method for Aripiprazole and Its Impurities

This section outlines a typical reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Aripiprazole and its related substances.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic mixture of methanol, water, and orthophosphoric acid |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm for Aripiprazole, 224 nm for impurities |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Aripiprazole and a separate stock solution containing known concentrations of impurities, including this compound, in the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the Aripiprazole drug substance or a powdered tablet sample in the mobile phase to achieve a known concentration. Sonicate to ensure complete dissolution.

-

Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between Aripiprazole and its impurities, theoretical plates, and tailing factor.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. Aripiprazole has been shown to be susceptible to degradation under thermal and oxidative conditions.[4][5][6][7]

Typical Stress Conditions:

-

Acidic: 1 M HCl at room temperature.

-

Alkaline: 1 M NaOH at room temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Dry heat (e.g., 80°C).

-

Photolytic: Exposure to UV and visible light.

Logical Workflow for Impurity Identification and Control

The following diagram illustrates a typical workflow for the identification, characterization, and control of an impurity like this compound during drug development.

Workflow for impurity management in drug development.

Conclusion

This compound is a recognized impurity of Aripiprazole, and its control is essential for ensuring the quality and safety of the final drug product. This technical guide has provided the available chemical information for this compound and outlined the analytical methodologies used for its detection and quantification. While specific pharmacological data for this compound is limited, the extensive knowledge of the parent drug, Aripiprazole, provides a valuable framework for any future investigations into its biological activity. The presented workflow for impurity management highlights the systematic approach required in pharmaceutical development to characterize and control such substances. This guide serves as a foundational resource for professionals working with Aripiprazole and its related compounds.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Aripiprazole Desethylene Impurity | 1216394-63-6 | SynZeal [synzeal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Desethylene Aripiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylene aripiprazole is a metabolite of the atypical antipsychotic drug aripiprazole. A thorough understanding of its physical and chemical properties is crucial for its identification, characterization, and the assessment of its potential pharmacological and toxicological impact. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its relationship to the parent drug, aripiprazole. While extensive experimental data for this compound is not publicly available, this guide compiles the existing information and provides methodologies for its empirical determination.

Chemical Identity and Physical Properties

This compound is structurally similar to aripiprazole, lacking an ethylene bridge in the piperazine ring. Its chemical identity and known physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | [1] |

| Chemical Formula | C21H25Cl2N3O2 | [1] |

| Molecular Weight | 422.35 g/mol | [2] |

| Appearance | Off-White to Pale Beige Solid | [2] |

| Melting Point | Not experimentally determined. For comparison, the melting point of Aripiprazole is 139-139.5 °C.[3][4] | |

| Boiling Point | Not experimentally determined. The predicted boiling point of Aripiprazole is 646.2±55.0 °C.[4] | |

| Solubility | Soluble in Chloroform (Very Slightly), DMSO (Slightly), Methanol (Slightly).[2] Aqueous solubility data is not available. Aripiprazole has poor aqueous solubility.[5] | |

| pKa | Not experimentally determined. The estimated pKa of aripiprazole is 7.46.[6] | |

| logP (Octanol-Water Partition Coefficient) | 4.3 (Calculated) | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the structural similarity to aripiprazole allows for prediction of its spectral characteristics. Spectroscopic analysis is essential for the unequivocal identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for determining the chemical structure. For aripiprazole, detailed NMR data is available and can serve as a reference for the analysis of this compound.[7][8] The absence of the ethylene bridge in this compound would result in distinct changes in the chemical shifts and coupling constants of the protons and carbons in the piperazine moiety and the adjoining side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including N-H stretching of the secondary amine and the amide, C=O stretching of the quinolinone, and C-Cl stretching of the dichlorophenyl group. The IR spectrum for aripiprazole shows characteristic peaks at 3196 cm⁻¹ (N-H), and 1675 cm⁻¹ (C=O).[7]

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for determining the molecular weight and fragmentation pattern of this compound. The exact mass can be used to confirm the elemental composition. Fragmentation analysis would reveal structural information about the molecule.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Workflow for Solubility Determination

References

- 1. This compound | C21H25Cl2N3O2 | CID 56605109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1216394-63-6 [amp.chemicalbook.com]

- 3. Aripiprazole [drugfuture.com]

- 4. Aripiprazole CAS#: 129722-12-9 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole spectral data [orgspectroscopyint.blogspot.com]

- 8. rsc.org [rsc.org]

Formation of Desethylene Aripiprazole During Aripiprazole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a widely prescribed atypical antipsychotic, undergoes a complex synthesis process where the formation of impurities is a critical concern for drug safety and efficacy. Among these, Desethylene Aripiprazole has been identified as a process-related impurity. This technical guide provides an in-depth analysis of the formation of this compound during the synthesis of Aripiprazole. It covers the plausible formation mechanisms, key experimental protocols for detection and quantification, and strategies for controlling its presence in the final active pharmaceutical ingredient (API). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Aripiprazole.

Introduction to this compound

This compound is a known impurity in the synthesis of Aripiprazole, identified as Aripiprazole BP Impurity 2 in the British Pharmacopoeia.[1] Its formation represents a structural modification of the Aripiprazole molecule involving the piperazine ring system.

Chemical Structure:

-

IUPAC Name: 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one[2][3]

-

Molecular Weight: 422.3 g/mol [2]

The structure of this compound indicates a cleavage of the ethylene bridge within the piperazine ring of Aripiprazole, followed by the formation of an ethylamino linkage.

Plausible Formation Pathways during Synthesis

The formation of this compound is not a planned step in the synthesis of Aripiprazole but rather a result of side reactions. While direct synthetic pathways for this impurity are not extensively published, its formation can be inferred from forced degradation studies and an understanding of the chemistry of piperazine derivatives. N-dealkylation is a known metabolic pathway for aripiprazole and can also occur under certain chemical conditions.[4]

The primary route for Aripiprazole synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. The formation of this compound is likely to occur under stressful conditions during this or subsequent steps.

Proposed Mechanism of Formation

The formation of this compound can be postulated to occur via a dealkylation-rearrangement mechanism, potentially triggered by acidic or thermal stress.

Under acidic conditions, protonation of the piperazine nitrogen could weaken the C-N bonds, making the ring susceptible to cleavage. Similarly, high temperatures can provide the energy required for bond scission.

Experimental Protocols

The detection and quantification of this compound require sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for impurity profiling of Aripiprazole.

HPLC Method for Impurity Profiling

This protocol is adapted from validated methods for the analysis of Aripiprazole and its related substances.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.2% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.2% Trifluoroacetic acid in Methanol.

-

Gradient Program:

-

0-5 min: 40% B

-

5-20 min: 40-80% B

-

20-25 min: 80% B

-

25-30 min: 80-40% B

-

30-35 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Aripiprazole sample in the mobile phase to a concentration of approximately 1 mg/mL.

LC-MS/MS for Structural Confirmation

For unequivocal identification of this compound, LC-MS/MS is employed. This technique provides molecular weight and fragmentation data, allowing for structural elucidation.

-

LC System: As described for the HPLC method.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MS/MS Analysis: The precursor ion corresponding to the molecular weight of this compound (m/z 422.1) is isolated and fragmented to obtain a characteristic product ion spectrum.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable data on the potential for impurity formation under various stress conditions. While not directly reflecting synthetic conditions, they indicate the lability of the Aripiprazole molecule and the types of impurities that may arise.

| Stress Condition | Aripiprazole Degradation (%) | Formation of N-dealkylated and other impurities | Reference |

| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | Significant | Observed | [5] |

| Base Hydrolysis (0.1N NaOH, 80°C, 24h) | Stable | Not significant | [5] |

| Oxidative (3% H₂O₂, RT, 24h) | Significant | N-oxide formation observed | [6] |

| Thermal (80°C, 72h) | Minor | Degradation products observed | [7] |

| Photolytic (UV light, 7 days) | Stable | Not significant | [6] |

Table 1: Summary of Aripiprazole stability under various stress conditions.

These studies highlight that acidic and thermal stress are the most likely conditions during synthesis and work-up to promote the formation of impurities like this compound.

Control Strategies

Minimizing the formation of this compound requires careful control of the reaction parameters during Aripiprazole synthesis.

-

Temperature Control: The N-alkylation reaction should be conducted at the lowest effective temperature to minimize thermal degradation.

-

pH Control: Maintaining a neutral or slightly basic pH during the reaction and work-up can prevent acid-catalyzed degradation of the piperazine ring.

-

Reaction Time: Optimizing the reaction time can help to reduce the exposure of the product to harsh conditions, thereby limiting impurity formation.

-

Purification: Efficient purification of the crude Aripiprazole, for example by recrystallization, is essential to remove any formed impurities.

Conclusion

The formation of this compound is a potential risk during the synthesis of Aripiprazole, likely arising from N-dealkylation side reactions under acidic or high-temperature conditions. A thorough understanding of the reaction mechanism and the implementation of robust process controls are crucial for minimizing the level of this impurity in the final API. The use of validated analytical methods, such as HPLC and LC-MS, is imperative for the accurate detection and quantification of this compound, ensuring the quality and safety of the drug product. This guide provides a foundational understanding for professionals in the pharmaceutical industry to address the challenges associated with this critical impurity.

References

Desethylene Aripiprazole: A Comprehensive Technical Guide for Analytical Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylene Aripiprazole is a key impurity and metabolite of Aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] As a critical reference standard, its accurate analysis is paramount for ensuring the quality, safety, and efficacy of Aripiprazole drug products. This technical guide provides an in-depth overview of this compound, including its chemical properties, analytical methodologies for its quantification, and its place within the metabolic pathway of Aripiprazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Aripiprazole.

Chemical and Physical Properties

This compound is chemically known as 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone.[3] Its chemical structure is closely related to Aripiprazole, differing by the absence of an ethylene bridge in the piperazine ring. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone |

| Synonyms | Aripiprazole Desethylene Impurity, Aripiprazole BP Impurity 2[4] |

| CAS Number | 1216394-63-6[3] |

| Molecular Formula | C21H25Cl2N3O2[3] |

| Molecular Weight | 422.35 g/mol [5] |

| Appearance | Off-White to Pale Beige Solid |

| Solubility | Soluble in Methanol, DMSO[6] |

| Storage | 2-8 °C in a well-closed container[3] |

Role as a Reference Standard

In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for the identification, purity, and assay of drug substances and their impurities.[7] this compound, as a known impurity of Aripiprazole, serves as a critical reference material in quality control laboratories. Its use is essential for the validation of analytical methods and for the routine monitoring of impurity levels in both the active pharmaceutical ingredient (API) and finished drug products, ensuring they meet the stringent requirements set by regulatory bodies such as the ICH.[8][9]

The general workflow for the use of a chemical reference standard in a pharmaceutical quality control setting is depicted below.

Analytical Methodologies

The quantification of this compound as an impurity in Aripiprazole is typically performed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound. The following table summarizes a typical set of parameters for an HPLC method capable of separating Aripiprazole from its impurities, including this compound.

| Parameter | Condition |

| Column | Zorbax C18 (150 x 4.6 mm, 5 µm)[10] |

| Mobile Phase A | 0.2% Trifluoroacetic acid in Water[10] |

| Mobile Phase B | 0.2% Trifluoroacetic acid in Methanol[10] |

| Gradient | A gradient elution is typically used to separate multiple impurities.[10] |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 25 °C[10] |

| Detection Wavelength | 254 nm[11] |

| Injection Volume | 20 µL[10] |

| Retention Time | The retention time for this compound would be determined during method development and validation, and would be distinct from Aripiprazole and other impurities. One study reported retention times for various impurities, with a similar compound eluting at approximately 13.456 min under their gradient conditions.[12] |

Experimental Protocol: HPLC Method Validation

A comprehensive validation of the HPLC method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][9] The validation should include the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated through forced degradation studies and by showing no interference from the matrix or other impurities at the retention time of this compound.[10][13]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended to establish linearity.[14]

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[9]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies at different concentration levels.[14]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ should be at or below the reporting threshold.[10]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies or when very low levels of this compound need to be quantified, LC-MS/MS is the method of choice due to its high sensitivity and specificity. The analysis is typically performed in the multiple reaction monitoring (MRM) mode.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[14] |

| Precursor Ion (m/z) | 422.3 (for [M+H]+) |

| Product Ions (m/z) | Specific product ions would be determined by direct infusion of the this compound reference standard. Based on the fragmentation of Aripiprazole (m/z 448 -> 285), a major fragment for this compound would also likely be m/z 285. |

| MRM Transition | e.g., 422.3 -> 285.x (to be optimized) |

| Internal Standard | A stable isotope-labeled analog of this compound or a structurally similar compound. |

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis (from Plasma)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 100 µL of 0.1 M NaOH to basify the sample.

-

Vortex for 30 seconds.

-

Add 1.5 mL of methyl tert-butyl ether.

-

Vortex for 10 minutes to extract the analytes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 300 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Metabolic Pathway of Aripiprazole

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The main metabolic pathways are dehydrogenation, hydroxylation, and N-dealkylation. The major active metabolite is dehydroaripiprazole.[1] this compound is considered a minor metabolite or an impurity formed during synthesis. The exact enzymatic pathway leading to the formation of this compound in vivo is not as well-elucidated as that of the major metabolites.

The diagram below illustrates the primary metabolic pathways of Aripiprazole.

Conclusion

This compound is a critical reference standard for the analytical testing of Aripiprazole. Its proper characterization and use in validated analytical methods are essential for ensuring the quality and safety of this important antipsychotic medication. This guide has provided a comprehensive overview of the chemical properties of this compound, detailed experimental approaches for its analysis using HPLC and LC-MS/MS, and its context within the metabolism of Aripiprazole. By adhering to the principles of analytical method validation and proper reference standard management, researchers and quality control professionals can ensure the reliability and accuracy of their analytical data.

References

- 1. veeprho.com [veeprho.com]

- 2. ijpsr.com [ijpsr.com]

- 3. ClinPGx [clinpgx.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. ClinPGx [clinpgx.org]

- 8. jipbs.com [jipbs.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole, a widely prescribed atypical antipsychotic, undergoes degradation under certain stress conditions, leading to the formation of various related substances. One such compound, identified as Desethylene Aripiprazole, has been characterized as a degradation product formed under thermal stress. This technical guide provides a comprehensive overview of the primary literature concerning the discovery, synthesis, and potential pharmacological relevance of this compound, a molecule of interest in the study of aripiprazole's stability and impurity profile.

Discovery and Identification

This compound, systematically named 7-[4-[[2-[(2,3-dichlorophenyl)amino]ethyl]amino]butoxy]-3,4-dihydro-2(1H)-quinolinone, was first identified as a degradation product (DP-2) of aripiprazole subjected to thermal stress. A study published in the Journal of Liquid Chromatography & Related Technologies detailed the forced degradation of aripiprazole under various conditions. When heated for five days at 85°C, aripiprazole degraded by 1.5%, leading to the generation of two primary degradants, one of which was identified as this compound[1].

The identification was accomplished through liquid chromatography-mass spectrometry (LC-MS). The mass spectrum of this degradation product exhibited a molecular ion peak at an m/z of 422, corresponding to the loss of an ethylene group from the piperazine moiety of the parent aripiprazole molecule[1]. This process is mechanistically described as a cleavage of the ethylene group from the piperazine ring (N-dealkylation) followed by the subsequent loss of this group[1].

Synthesis and Characterization

While initially discovered as a degradation product, this compound is also recognized as a process-related impurity in the synthesis of aripiprazole. Its presence and control are critical for ensuring the purity and safety of the final drug product. Several suppliers of pharmaceutical reference standards offer purified this compound, also referred to as Aripiprazole Desethylene Impurity or Aripiprazole BP Impurity 2, for analytical and research purposes.

General Synthetic Approach

The synthesis of aripiprazole and, by extension, its impurities often involves the reaction of key intermediates. A common method for aripiprazole synthesis is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one. The formation of this compound as an impurity can occur under specific reaction conditions or through side reactions involving starting materials or intermediates.

A detailed, publicly available, step-by-step protocol for the specific, high-yield synthesis of pure this compound is not extensively described in the primary scientific literature, as the focus has primarily been on its detection and control as an impurity. However, its structure suggests a potential synthetic route involving the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with N-(2,3-dichlorophenyl)ethane-1,2-diamine.

Experimental Protocols

Forced Degradation Study for the Generation of this compound

The following protocol is based on the methodology described in the primary literature for the generation of this compound from aripiprazole[1].

Objective: To induce the degradation of aripiprazole to form this compound for identification and characterization.

Materials:

-

Aripiprazole drug substance

-

High-purity water

-

Methanol

-

Oven capable of maintaining 85°C

Procedure:

-

Prepare a solution of aripiprazole in a suitable solvent (e.g., methanol or water).

-

Transfer the solution to a sealed container.

-

Place the container in an oven pre-heated to 85°C.

-

Maintain the temperature for a period of 5 days.

-

After the incubation period, remove the sample and allow it to cool to room temperature.

-

Analyze the sample using a validated stability-indicating LC-MS method to identify and quantify the degradation products.

Expected Outcome: The chromatogram should show a peak corresponding to this compound (DP-2) with a mass-to-charge ratio (m/z) of 422[1].

Pharmacological Profile

Currently, there is a significant lack of publicly available primary literature detailing the specific pharmacological activity of this compound. While extensive data exists for the parent drug, aripiprazole, including its receptor binding affinities and functional activities, similar comprehensive studies on this particular impurity have not been published.

Given its structural similarity to aripiprazole, it is conceivable that this compound may possess some affinity for dopamine and serotonin receptors, which are the primary targets of aripiprazole. However, the modification of the piperazine ring, a critical pharmacophore, would likely alter its binding profile and intrinsic activity significantly. Further research is required to elucidate the pharmacological properties of this compound.

Data Presentation

As no quantitative pharmacological data for this compound is available in the primary literature, a comparative table cannot be constructed at this time. The table below presents the well-established receptor binding profile of the parent compound, aripiprazole, for reference.

Table 1: Receptor Binding Affinity (Ki, nM) of Aripiprazole

| Receptor | Ki (nM) |

| Dopamine D₂ | 0.34 |

| Dopamine D₃ | 0.8 |

| Serotonin 5-HT₁ₐ | 1.7 |

| Serotonin 5-HT₂ₐ | 3.4 |

| Serotonin 5-HT₂ₑ | 15 |

| Serotonin 5-HT₇ | 39 |

| Adrenergic α₁ₐ | 57 |

| Histamine H₁ | 61 |

Data sourced from various publications on aripiprazole's pharmacology.

Visualizations

Logical Relationship in the Discovery of this compound

Caption: Logical workflow for the discovery of this compound.

Experimental Workflow for Forced Degradation Analysis

Caption: Experimental workflow for forced degradation analysis.

Conclusion

This compound has been identified and characterized as a thermal degradation product and a process-related impurity of aripiprazole. While its discovery and the analytical methods for its detection are documented, a significant gap exists in the primary literature regarding its specific synthesis as a pure compound and its pharmacological profile. For researchers and professionals in drug development, understanding the formation of such impurities is crucial for ensuring the stability, purity, and safety of aripiprazole formulations. Further investigation into the pharmacological activity of this compound is warranted to fully assess its potential biological impact.

References

Unveiling the Pharmacological Profile of Aripiprazole's Primary Active Metabolite, Dehydro-aripiprazole (OPC-14857)

A Technical Guide for Researchers and Drug Development Professionals

Initial Inquiry Note: An extensive search for the pharmacological relevance of "Desethylene Aripiprazole" has been conducted. This compound is identified in chemical databases as an impurity of aripiprazole (CAS 1216394-63-6). However, there is a notable absence of publicly available pharmacological data, including receptor binding affinities, pharmacokinetic profiles, or in vivo studies for this specific molecule. Consequently, a comprehensive technical guide on this compound cannot be provided at this time.

As a relevant and valuable alternative for researchers in the field, this guide presents an in-depth analysis of dehydro-aripiprazole (OPC-14857) , the principal and pharmacologically active metabolite of aripiprazole. Dehydro-aripiprazole is a significant contributor to the overall clinical effect of its parent drug and has been the subject of considerable scientific investigation.

Executive Summary

Dehydro-aripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole. Formed through dehydrogenation primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, it circulates in significant concentrations in plasma and shares a pharmacological profile remarkably similar to its parent compound.[1][2] This guide provides a detailed overview of the receptor binding affinity, pharmacokinetic properties, and preclinical evidence supporting the pharmacological relevance of dehydro-aripiprazole, offering a critical resource for its further investigation and understanding its role in the therapeutic actions of aripiprazole.

Receptor Binding Affinity

Dehydro-aripiprazole exhibits a high affinity for a range of dopamine and serotonin receptors, contributing significantly to the therapeutic effects of aripiprazole.[3][4] Its binding profile is characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][5] This "dopamine-serotonin system stabilizer" activity is central to its mechanism of action.

Table 1: Receptor Binding Affinities (Ki) of Dehydro-aripiprazole

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | Similar to Aripiprazole |

| Dopamine D3 | High Affinity |

| Serotonin 5-HT1A | 4.2 |

| Serotonin 5-HT2A | High Affinity |

| Serotonin 5-HT2B | High Affinity |

Note: Specific Ki values for all receptors for dehydro-aripiprazole are not as extensively reported as for aripiprazole. "Similar to Aripiprazole" and "High Affinity" are used where precise numerical values are not consistently available in the reviewed literature, but the evidence strongly supports these characterizations.[3][4][6]

Pharmacokinetics

The pharmacokinetic profile of dehydro-aripiprazole is a critical determinant of its sustained pharmacological activity. Following the administration of aripiprazole, dehydro-aripiprazole is formed and accumulates in the plasma, reaching steady-state concentrations that are approximately 40% of the parent drug's exposure.[6]

Table 2: Pharmacokinetic Parameters of Dehydro-aripiprazole in Humans

| Parameter | Value |

| Half-life (t½) | ~94 hours |

| Time to Steady State | ~14 days |

| Protein Binding | >99% (primarily to albumin) |

| Metabolism | Primarily hepatic (CYP3A4, CYP2D6) |

These parameters highlight the long-lasting presence of dehydro-aripiprazole in the systemic circulation, contributing to the prolonged therapeutic window of aripiprazole.[7]

Signaling Pathways and Mechanism of Action

Dehydro-aripiprazole's function as a partial agonist at the dopamine D2 receptor is a cornerstone of its mechanism of action. In conditions of excessive dopaminergic activity (hyperdopaminergic states), it acts as a functional antagonist, reducing receptor signaling. Conversely, in low dopamine environments (hypodopaminergic states), it exhibits functional agonist activity, increasing signaling. This modulatory effect is believed to stabilize the dopamine system.

References

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dehydroaripiprazole | 5-HT Receptor | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Profiling the Desethylene Aripiprazole Impurity in Aripiprazole Drug Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profiling of Desethylene Aripiprazole in the Aripiprazole drug substance. This document outlines the significance of impurity analysis, potential formation pathways of this compound, detailed analytical methodologies for its detection and quantification, and a summary of regulatory considerations.

Introduction: The Importance of Impurity Profiling

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities in the drug substance. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceuticals[1].

This compound is a known impurity of Aripiprazole. Its chemical name is 7-[4-[2-(2,3-Dichlorophenyl)amino-ethylamino]butoxy]-3,4-dihydro-2(1H)-quinolinone[2][3][4]. It is also recognized as Aripiprazole BP Impurity 2 in various pharmacopeias[2]. Understanding the formation, detection, and control of this impurity is essential for ensuring the quality of Aripiprazole drug substance.

Formation Pathways of this compound

The precise formation pathway of this compound is not extensively detailed in publicly available literature. However, based on its chemical structure, it is likely formed as a process-related impurity during the synthesis of Aripiprazole or as a degradation product.

Process-Related Formation: The synthesis of Aripiprazole often involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine[5][6]. The formation of this compound could potentially arise from a side reaction involving a starting material or an intermediate that lacks the ethylene bridge of the piperazine ring.

Degradation Pathway: Forced degradation studies are crucial in identifying potential degradation products of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light[7][8][9][10]. While specific studies definitively identifying this compound as a degradation product are not abundant in the reviewed literature, it is plausible that certain conditions could lead to the cleavage of the piperazine ring in the Aripiprazole molecule, resulting in the formation of this impurity.

Analytical Methodologies

The accurate detection and quantification of this compound require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Aripiprazole and its impurities[11][12][13][14]. A typical stability-indicating HPLC method would involve a reversed-phase column and a gradient elution to achieve separation of the main component from its impurities.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a composite representation based on published methods and USP guidelines.

References

- 1. fda.gov [fda.gov]

- 2. veeprho.com [veeprho.com]

- 3. Aripiprazole Desethylene Impurity | 1216394-63-6 | SynZeal [synzeal.com]

- 4. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. asianpubs.org [asianpubs.org]

- 13. jipbs.com [jipbs.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Dehydroaripiprazole (Active Metabolite of Aripiprazole)

A Note on Nomenclature: The term "Desethylene Aripiprazole" is not the commonly accepted scientific name for the major active metabolite of aripiprazole. The scientifically recognized name for this metabolite is Dehydroaripiprazole (also known by its investigational drug code, OPC-14857). This document will proceed with the validated methods for the detection of dehydroaripiprazole.

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to its main active metabolite, dehydroaripiprazole.[1][2][3] Dehydroaripiprazole exhibits pharmacological activity similar to the parent drug and contributes significantly to the overall therapeutic effect.[4] Therefore, the accurate quantification of both aripiprazole and dehydroaripiprazole in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization.

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of dehydroaripiprazole in biological samples, primarily plasma and urine. The protocols are intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Aripiprazole

Aripiprazole undergoes extensive hepatic metabolism through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The dehydrogenation of aripiprazole, mediated by CYP3A4 and CYP2D6, leads to the formation of its principal active metabolite, dehydroaripiprazole.[5][1][3]

Caption: Metabolic pathway of Aripiprazole to Dehydroaripiprazole.

Analytical Method Development Workflow

The development of a robust and reliable analytical method follows a systematic workflow to ensure accuracy, precision, and reproducibility.

Caption: A typical workflow for analytical method development.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of dehydroaripiprazole.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Plasma | Human Plasma | Rat Plasma |

| Linearity Range (ng/mL) | 0.01 - 60 | 0.1 - 100 | 0.029 - 20.8 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.01 | 0.1 | 0.029 |

| Intra-day Precision (%RSD) | < 15% | Within regulatory limits | < 2% |

| Inter-day Precision (%RSD) | < 15% | Within regulatory limits | < 2% |

| Accuracy (%) | Within ±15% | Within regulatory limits | Not Reported |

| Recovery (%) | > 85% | Not Reported | Not Reported |

| Internal Standard | Papaverine | Not Specified | Not Specified |

| Reference | [6] | [4] | [7] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

| Parameter | Method 4 |

| Matrix | Human Serum |

| Linearity Range (ng/mL) | 8 - 250 |